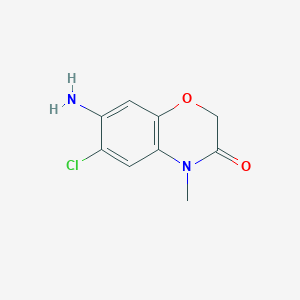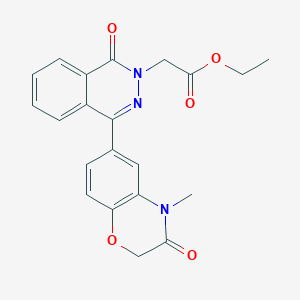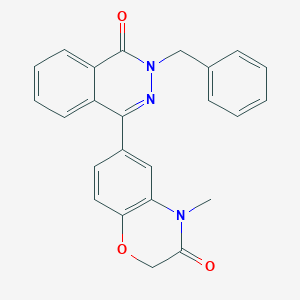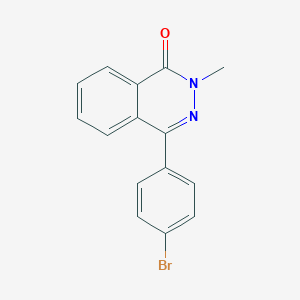![molecular formula C14H11BrN4O5S2 B304725 2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate](/img/structure/B304725.png)
2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate is a chemical compound that has been the focus of scientific research in recent years. This compound has shown promising results in various applications, including in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate involves the inhibition of various enzymes and proteins that are involved in disease progression. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also inhibits the activity of various inflammatory mediators, such as cyclooxygenase-2 and nitric oxide synthase, thereby reducing inflammation. In addition, this compound has been shown to inhibit the growth of various microbial pathogens, including bacteria and fungi.
Biochemical and Physiological Effects:
2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of various inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the levels of reactive oxygen species, which are known to be involved in the development of various diseases. In addition, this compound has been shown to inhibit the activity of various enzymes and proteins that are involved in disease progression.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate has several advantages for lab experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. It also has a high degree of selectivity and specificity for its target enzymes and proteins. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate. One potential direction is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Furthermore, the elucidation of the molecular mechanisms of action of this compound could lead to the development of new therapeutic targets for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate involves several steps. The starting material is 6-methoxy-2-nitrophenol, which is then converted to the corresponding amine. The amine is then reacted with a thiadiazole derivative to give the desired compound. The final step involves the reaction of the compound with methanesulfonic acid to form the methanesulfonate salt.
Applications De Recherche Scientifique
2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. It has also been studied for its potential use as a diagnostic tool in imaging studies.
Propriétés
Nom du produit |
2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate |
|---|---|
Formule moléculaire |
C14H11BrN4O5S2 |
Poids moléculaire |
459.3 g/mol |
Nom IUPAC |
[2-bromo-4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-6-methoxyphenyl] methanesulfonate |
InChI |
InChI=1S/C14H11BrN4O5S2/c1-23-10-5-7(4-9(15)11(10)24-26(2,21)22)3-8-12(16)19-14(18-13(8)20)25-6-17-19/h3-6,16H,1-2H3/b8-3+,16-12? |
Clé InChI |
KUTQJNHTDYKTEO-FGYYGXQPSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C/2\C(=N)N3C(=NC2=O)SC=N3)Br)OS(=O)(=O)C |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC=N3)Br)OS(=O)(=O)C |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC=N3)Br)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)



![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)

![4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)
![3-[2-(Benzenesulfonyl)acetyl]chromen-2-one](/img/structure/B304663.png)




methanone](/img/structure/B304668.png)
![3-{[(4-methylphenyl)sulfonyl]acetyl}-2H-chromen-2-one](/img/structure/B304669.png)